molecular formula C5H4BrF2N3 B12064022 5-Bromo-3-(difluoromethyl)pyrazin-2-amine

5-Bromo-3-(difluoromethyl)pyrazin-2-amine

Cat. No.: B12064022
M. Wt: 224.01 g/mol
InChI Key: LMIPYOJRHNDFAB-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)pyrazin-2-amine is a brominated pyrazinamine derivative featuring a difluoromethyl (-CHF₂) substituent at the 3-position. This compound is of significant interest in medicinal chemistry due to the strategic incorporation of fluorine, which enhances metabolic stability, bioavailability, and binding affinity through electronic and steric effects . The difluoromethyl group acts as a bioisostere, balancing lipophilicity and polarity, making it valuable in drug discovery for optimizing pharmacokinetic profiles .

Properties

Molecular Formula

C5H4BrF2N3

Molecular Weight

224.01 g/mol

IUPAC Name

5-bromo-3-(difluoromethyl)pyrazin-2-amine

InChI

InChI=1S/C5H4BrF2N3/c6-2-1-10-5(9)3(11-2)4(7)8/h1,4H,(H2,9,10)

InChI Key

LMIPYOJRHNDFAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of difluoromethyl and amine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Difluoromethylation: The addition of a difluoromethyl group using reagents such as difluoromethyl bromide.

Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

5-Bromo-3-(difluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, difluoromethyl bromide, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-(difluoromethyl)pyrazin-2-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrazine ring critically influences molecular properties. Below is a comparative analysis of key analogs:

Table 1: Substituent-Driven Properties
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-3-(difluoromethyl)pyrazin-2-amine -CHF₂ 222.03* Enhanced metabolic stability; balanced logP
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine -C≡C-Si(CH₃)₃ 283.21 (Calc. from C₈H₁₃BrN₃Si) Used in Pd-catalyzed cross-coupling; intermediate for heterocyclic synthesis
5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine -OCH₂CF₃ 273.03 (C₆H₅BrF₃N₃O) High lipophilicity; potential CNS activity
5-Bromo-3-chloropyrazin-2-amine -Cl 207.45 (C₄H₃BrClN₃) Higher reactivity in nucleophilic substitutions
5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine -N-(1,4-diazepane) 272.14 (C₉H₁₄BrN₅) Improved solubility via basic amine; potential kinase inhibition

*Calculated based on formula C₅H₅BrF₂N₃.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The difluoromethyl (-CHF₂) and trifluoroethoxy (-OCH₂CF₃) groups reduce electron density at the pyrazine ring, enhancing resistance to oxidative metabolism .
  • Steric Effects : Bulkier substituents like trimethylsilylethynyl (-C≡C-Si(CH₃)₃) or diazepane derivatives hinder enzymatic degradation but may reduce solubility .
  • Halogen Comparisons : Chlorine at the 3-position increases reactivity for further functionalization compared to bromine or fluorine derivatives .

Biological Activity

5-Bromo-3-(difluoromethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine can be represented as follows:

  • Molecular Formula : C5_5H4_4BrF2_2N3_3
  • CAS Number : [B12064022]

This compound features a bromine atom and a difluoromethyl group attached to a pyrazine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 5-Bromo-3-(difluoromethyl)pyrazin-2-amine exhibits notable biological activities, particularly in inhibiting cancer cell proliferation. The following sections detail specific findings related to its anticancer properties.

Anticancer Activity

Several studies have investigated the anticancer potential of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine:

  • In vitro Studies :
    • The compound demonstrated significant antiproliferative effects on various cancer cell lines, including MDA-MB-361 (breast cancer) and PC3 (prostate cancer). In one study, administration at doses of 25 mg/kg resulted in substantial inhibition of p70S6 and Akt phosphorylation, key pathways involved in cancer cell growth and survival .
    • A dose-dependent decrease in tumor size was observed when tested on xenograft models, indicating its potential as a therapeutic agent .
  • Mechanism of Action :
    • The mechanism by which 5-Bromo-3-(difluoromethyl)pyrazin-2-amine exerts its effects is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway leads to reduced phosphorylation of critical substrates involved in tumor growth .

Data Table: Summary of Biological Activities

Activity Cell Line/Model Dose (mg/kg) Effect Observed
AntiproliferativeMDA-MB-36125Inhibition of p70S6 and Akt phosphorylation
Tumor Growth InhibitionPC3 Xenograft50Decrease in tumor size
CytotoxicityVarious Cell LinesVariesSignificant cell death observed

Case Studies

  • Case Study on MDA-MB-361 Xenografts :
    • In a controlled study involving MDA-MB-361 breast cancer xenografts, treatment with 5-Bromo-3-(difluoromethyl)pyrazin-2-amine led to a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit key signaling pathways associated with tumor growth within hours post-administration .
  • Comparative Study with Other Pyrazine Derivatives :
    • A comparative analysis revealed that while other pyrazine derivatives exhibited some anticancer properties, 5-Bromo-3-(difluoromethyl)pyrazin-2-amine showed superior efficacy in reducing cell viability across multiple cancer lines, suggesting its potential as a lead compound for further development .

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